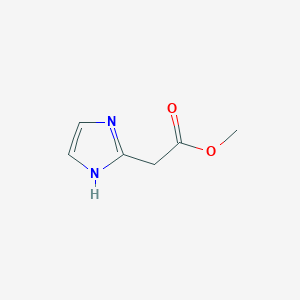

(1H-Imidazol-2-yl)-acetic acid methyl ester

説明

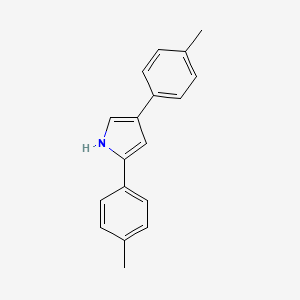

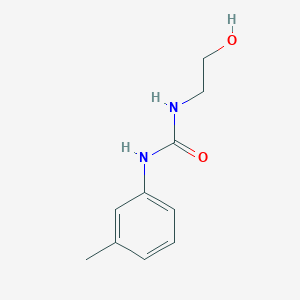

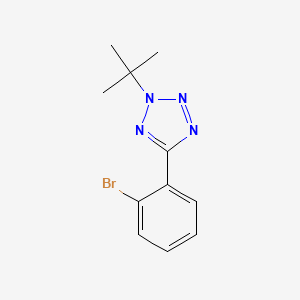

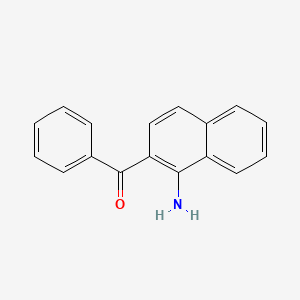

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Synthesis Analysis

The synthesis of imidazole and its derivatives has been a topic of interest due to their broad range of chemical and biological properties . A recent review highlighted the advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .科学的研究の応用

Synthesis and Structure

- Ethylation and Structural Properties : Ethylation of imidazole-4-acetate methyl ester leads to the formation of 1-ethyl-1H-Imidazol-4-ylacetic acid methyl ester, which exhibits properties suitable for the formation of copper(II) complexes. These complexes have been found to display unique electronic and structural characteristics, including tetragonally distorted octahedral geometry with O, N coordination (Banerjee et al., 2013).

Catalysis

- Catalytic Efficiency in Transesterification : Imidazol-2-ylidenes, derivatives of N-heterocyclic carbenes, are efficient catalysts in transesterification reactions involving various esters and alcohols. They enable selective acylation reactions at room temperature with low catalyst loadings, illustrating their potential as versatile nucleophilic catalysts (Grasa et al., 2003).

Chemical Transformations

- Synthesis of Imidazole Derivatives : The synthesis of optically active 1H-imidazole 3-oxides from amino acid methyl esters showcases the potential of (1H-Imidazol-2-yl)-acetic acid methyl ester derivatives in creating structurally diverse imidazole compounds. These derivatives can undergo various transformations, such as sulfur-transfer reactions, to yield novel imidazole-based compounds (Jasiński et al., 2008).

Biological Studies

- NMR Probes for Cell Study : Imidazol-1-ylalkanoic acids, related to this compound, have been synthesized as extrinsic probes for determining intracellular and extracellular pH, as well as cell volume, using 1H NMR. This application underscores the utility of imidazole derivatives in biological research and medical diagnostics (Gil et al., 1994).

Theoretical Studies

- Theoretical Analysis of Tautomers and Conformers : Theoretical studies on carbamic acid [1H-imidazol-2-yl-]methyl ester have provided insights into the tautomeric and conformer structures of this compound, enabling a deeper understanding of its thermal decomposition processes and stability (Manna et al., 1992).

Environmental Friendly Synthesis

- Green Synthesis Methods : The development of solvent-free synthesis methods for imidazole-1-yl-acetic acid hydrochloride demonstrates the potential of environmentally-friendly and efficient production methods for compounds related to this compound (Belwal & Patel, 2019).

作用機序

Target of Action

Methyl 2-(1H-imidazol-2-yl)acetate, also known as (1H-Imidazol-2-yl)-acetic acid methyl ester, is an imidazole derivative . Imidazole derivatives have been found to interact with a wide range of targets due to their broad range of chemical and biological properties . They are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities . The exact interaction of Methyl 2-(1H-imidazol-2-yl)acetate with its targets would depend on the specific target and the biological context.

Biochemical Pathways

Given the broad range of biological activities of imidazole derivatives, it can be inferred that methyl 2-(1h-imidazol-2-yl)acetate may affect multiple biochemical pathways .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that methyl 2-(1h-imidazol-2-yl)acetate may have multiple effects at the molecular and cellular level .

Action Environment

Like all chemical compounds, the action of methyl 2-(1h-imidazol-2-yl)acetate is likely to be influenced by factors such as temperature, ph, and the presence of other chemicals .

特性

IUPAC Name |

methyl 2-(1H-imidazol-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-10-6(9)4-5-7-2-3-8-5/h2-3H,4H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDQVXFVMMLCCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NC=CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60469093 | |

| Record name | Methyl (1H-imidazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1564-48-3 | |

| Record name | Methyl (1H-imidazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10-Bromobenzo[h]quinoline](/img/structure/B3048024.png)

![1,2,3,4-Tetrahydropyrido[2,3-D]pyridazin-8(7H)-one](/img/structure/B3048043.png)